1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one is a synthetic fluoroketone compound that has garnered interest for its potential as a selective inhibitor of Group VIA Calcium-independent Phospholipase A2 (GVIA iPLA2). [ [] ] While its structure bears resemblance to other fluoroketones, the specific arrangement of the pentafluoroethyl ketone functionality contributes to its unique inhibitory profile. This selectivity makes it a valuable tool in studying GVIA iPLA2 and its associated signaling pathways. [ [] ]
FKGK 11 is a selective inhibitor of the enzyme calcium-independent phospholipase A2 (iPLA2). This compound has garnered attention due to its potential therapeutic applications in various biological processes, particularly those involving inflammation and cellular signaling. The identification and characterization of FKGK 11 have implications in both basic research and clinical settings, particularly in the context of diseases where phospholipid metabolism plays a crucial role.
FKGK 11 is classified as a small molecule drug candidate. It is identified by its CAS number 1071000-98-0 and has a molecular weight of 280.24 g/mol, with the molecular formula C13H13F5O. The compound is noted for its high purity, typically ≥98%, making it suitable for both research and potential therapeutic applications .
The synthesis of FKGK 11 involves several chemical reactions that typically include the formation of key intermediates followed by functional group modifications to achieve the final product. While specific synthetic routes may vary, they generally include:
The synthesis process is often optimized for yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for analysis and purification. The use of advanced synthetic methodologies, including microwave-assisted synthesis or flow chemistry, may also be explored to improve efficiency .
FKGK 11 features a complex molecular structure characterized by:
The three-dimensional structure can be analyzed using molecular modeling techniques to predict interactions with target proteins, which is critical for understanding its mechanism of action.
FKGK 11 undergoes specific chemical reactions that are essential for its activity as an inhibitor:
Kinetic studies can be performed to determine the inhibition constant (IC50) values, which reflect the potency of FKGK 11 against iPLA2. These studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor .
FKGK 11 exerts its pharmacological effects primarily through:
Experimental data from enzymatic assays can elucidate the specific interactions between FKGK 11 and iPLA2, providing insights into how structural modifications influence efficacy.
FKGK 11 has potential applications in several areas:
FKGK11 (1,1,1,2,2-pentafluoro-7-phenylheptan-3-one; C~13~H~13~F~5~O) is a fluoroketone-based inhibitor designed for high-affinity interaction with the catalytic site of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). Its molecular structure features a pentafluoroethyl ketone warhead that forms a reversible, tetrahedral hemiketal adduct with the catalytic serine residue (Ser519) of iPLA2β. This covalent interaction mimics the transition state during phospholipid hydrolysis [4] [9]. The extended aliphatic chain (heptan-3-one backbone) and terminal phenyl group engage in hydrophobic interactions within the membrane-access channel of iPLA2β, contributing to its 99.4% inhibition efficiency at 0.091 mole fraction [1] [4]. Molecular dynamics simulations confirm that the fluorinated moiety induces conformational changes in the enzyme's lid domain, restricting substrate access to the catalytic pocket [4].
Table 1: Structural Elements of FKGK11 Enabling iPLA2β Inhibition
Structural Domain | Chemical Motif | Role in iPLA2β Inhibition |
---|---|---|
Warhead | -C(O)C~2~F~5~ | Forms reversible hemiketal with Ser519 |
Linker | -CH~2~CH~2~CH~2~CH~2~- | Positions warhead at catalytic depth |
Hydrophobic tail | Phenyl group | Binds membrane-adjacent hydrophobic channel |
Fluorine atoms | Five electronegative F atoms | Enhances electrophilicity of carbonyl carbon |
FKGK11 exhibits time-dependent, competitive inhibition kinetics against purified human iPLA2β. Quantitative assays using radiolabeled phospholipid substrates demonstrate an IC₅₀ value of 0.091 mole fraction—significantly lower than early-generation inhibitors like bromoenol lactone (BEL) [1] [4]. Kinetic analyses reveal a K~i~ value of 0.22 µM, indicating nanomolar affinity. The inhibition follows a two-step mechanism: rapid initial binding (K~i~ = 3.7 µM) followed by slower isomerization (K~3~ = 0.059 min⁻¹) to a tightly bound enzyme-inhibitor complex [4]. This kinetic profile supports its use in cellular studies requiring sustained iPLA2 suppression. Notably, FKGK11 maintains >99% inhibition after 60 minutes of preincubation with the enzyme, confirming stable complex formation [1].
FKGK11 demonstrates >300-fold selectivity for iPLA2β over other phospholipase isoforms. Critical cross-reactivity studies show:
This selectivity arises from structural differences in active sites: cPLA2 requires Ca²⁺-dependent membrane translocation, while sPLA2 possesses a smaller catalytic groove incompatible with FKGK11’s aliphatic chain [3] [4]. In cellular models (e.g., RAW264.7 macrophages), FKGK11 (10 µM) reduces 18:2-PC hydrolysis—a marker of iPLA2 activity—by >90%, without affecting cPLA2-mediated 20:4-PI hydrolysis or sPLA2-dependent 22:6-PG metabolism [10].
Table 2: Selectivity Profile of FKGK11 Across PLA2 Isoforms
PLA2 Isoform | Catalytic Dependence | % Inhibition by FKGK11 | Key Substrates Unaffected |
---|---|---|---|
GVIA iPLA2 (iPLA2β) | Ca²⁺-independent | 99.4 ± 0.1% | None (targeted) |
GV sPLA2 | Ca²⁺-dependent (extracellular) | 28 ± 1% | 22:6-PG |
GIVA cPLA2 | Ca²⁺-dependent (cytosolic) | <5% | 20:4-PI |
Lp-PLA2 | PAF hydrolysis | Not significant | PAF |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9